Lapao

描述

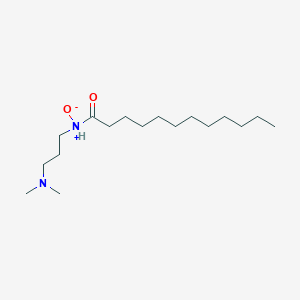

Lauramidopropylamine oxide, commonly referred to as Lapao, is an amphoteric surfactant. It is known for its ability to act as both a non-ionic and cationic surfactant depending on the pH of the solution. This compound is widely used in various personal care and cleaning products due to its excellent foaming, thickening, and conditioning properties .

准备方法

Synthetic Routes and Reaction Conditions

Lauramidopropylamine oxide is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine, followed by oxidation. The reaction typically involves the following steps:

Amidation: Lauric acid reacts with 3-dimethylaminopropylamine to form lauramidopropylamine.

Industrial Production Methods

In industrial settings, the production of lauramidopropylamine oxide involves large-scale reactors where the amidation and oxidation reactions are carried out under controlled conditions. The process ensures high purity and yield of the final product. The compound is then purified and formulated into various products .

化学反应分析

Types of Reactions

Lauramidopropylamine oxide undergoes several types of chemical reactions, including:

Oxidation: As part of its synthesis, lauramidopropylamine is oxidized to form lauramidopropylamine oxide.

Reduction: Under certain conditions, lauramidopropylamine oxide can be reduced back to lauramidopropylamine.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation step.

Reducing Agents: Sodium borohydride can be used for reduction reactions.

Major Products Formed

The primary product formed from these reactions is lauramidopropylamine oxide. Depending on the reaction conditions, other by-products may include unreacted lauric acid, 3-dimethylaminopropylamine, and various oxidation or reduction intermediates .

科学研究应用

Chemical Properties and Structure

Lapao is identified as 3-(Dodecanoylamino)propyl](hydroxy)dimethylammonium , with the chemical formula . It exhibits surfactant properties, making it useful in various formulations, particularly in pharmaceuticals and cosmetics. Its structure allows for interaction with biological membranes, which is crucial for its applications in drug delivery systems.

Pharmaceutical Applications

Antimicrobial Activity : this compound has been studied for its potential antimicrobial properties. Research indicates that compounds similar to this compound can inhibit bacterial growth, making them candidates for developing new antibiotics to combat antibiotic resistance. A participatory approach in hospitals has shown that integrating such compounds into clinical decision-support systems can enhance antibiotic stewardship programs by monitoring usage and resistance patterns .

Drug Delivery Systems : The surfactant nature of this compound allows it to be formulated into drug delivery systems that enhance the bioavailability of poorly soluble drugs. This property is particularly beneficial in developing oral and topical formulations.

| Application | Description | Impact |

|---|---|---|

| Antimicrobial Activity | Inhibits bacterial growth | Potential new antibiotics |

| Drug Delivery Systems | Enhances bioavailability of drugs | Improved therapeutic efficacy |

Environmental Applications

Ecotoxicological Studies : this compound has been utilized in ecotoxicological assessments to evaluate its impact on freshwater ecosystems. Studies have indicated that compounds like this compound can affect aquatic life, leading to discussions on their environmental safety and regulatory measures .

Climate Change Research : In Brazil, research involving this compound has focused on its role in climate change studies, particularly regarding its effects on terrestrial ecosystems and human health. The findings contribute to understanding how such compounds interact within ecological frameworks .

Case Study 1: Antimicrobial Resistance Monitoring

A study conducted in Portuguese hospitals implemented a real-time surveillance system integrating this compound-based compounds to monitor antibiotic resistance. The system allowed healthcare workers to visualize data related to antibiotic use and resistance rates, significantly aiding in decision-making processes regarding antibiotic prescriptions .

Case Study 2: Ecotoxicological Impact Assessment

In Bahia State, Brazil, researchers assessed the ecotoxicological impacts of this compound on local freshwater systems. The study evaluated various endpoints such as human toxicity and aquatic life responses to this compound exposure, highlighting the need for careful consideration of such compounds in environmental regulations .

作用机制

Lauramidopropylamine oxide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, spreading, and emulsification. The compound interacts with both hydrophilic and hydrophobic molecules, making it effective in cleaning and conditioning applications. Its amphoteric nature allows it to function effectively across a wide range of pH levels .

相似化合物的比较

Similar Compounds

Cocamidopropylamine oxide: Similar in structure and function, but derived from coconut oil.

Laurylamine oxide: Another amphoteric surfactant with similar properties but different molecular structure.

Cocamidopropyl betaine: A zwitterionic surfactant with similar applications in personal care products

Uniqueness

Lauramidopropylamine oxide stands out due to its excellent balance of foaming, thickening, and conditioning properties. Its ability to function effectively across a wide range of pH levels makes it highly versatile in various formulations. Additionally, its gentle nature makes it suitable for use in products designed for sensitive skin and hair .

生物活性

Lapao, a compound derived from the Bignoniaceae family, is known for its diverse biological activities, particularly in antimicrobial and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

This compound, also referred to as lapachol, is chemically classified as a naphthoquinone with the structure . Its unique structure contributes to its various biological activities, including:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Antitumor Activity : Exhibits cytotoxic effects on various cancer cell lines.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance:

- Thiosemicarbazone Derivatives : These derivatives exhibited significant antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 0.05 µmol/mL for certain strains .

- Fungal Activity : The thiosemicarbazone derivative showed effectiveness against Cryptococcus gattii and clinical isolates of Paracoccidioides brasiliensis, indicating its potential as an antifungal agent .

Antitumor Activity

This compound has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that:

- Cytotoxicity : this compound demonstrated significant cytotoxicity against human peripheral blood mononuclear cells (PBMCs), suggesting its potential in cancer therapy .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells, although the precise mechanisms remain under investigation.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Efficacy :

-

Antitumor Activity Assessment :

- A study evaluated the effects of this compound on various cancer cell lines, reporting significant reductions in cell viability at specific concentrations.

- The findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : By interacting with cellular components, this compound may inhibit DNA synthesis in pathogens.

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to cell death.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Data Summary

| Biological Activity | Target Organism/Cell Line | MIC (µmol/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.10 | Effective against resistant strains |

| Antifungal | Cryptococcus gattii | 0.20 | Active against clinical isolates |

| Cytotoxicity | Cancer Cell Lines | Varies | Induces apoptosis in treated cells |

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-1-oxododecan-1-amine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(21)16-13-15-18(2)3/h19H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHSGBFHVGQXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[NH+](CCCN(C)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。